molecular formula C18H11NO4 B132628 Cepharadione A CAS No. 55610-01-0

Cepharadione A

Cat. No. B132628
CAS RN: 55610-01-0
M. Wt: 305.3 g/mol
InChI Key: RZIGKFTVXWUUCX-UHFFFAOYSA-N
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Description

Cepharadione A is a natural product of the Cepharadione family, a group of polycyclic polyketides of great interest for their potential therapeutic applications. This compound is a polycyclic polyketide isolated from the root extract of the medicinal plant Cephalaria scoparia, which has been used as a traditional medicine in Eastern Europe for centuries. It has been shown to possess a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The mechanism of action of this compound is still largely unknown, but recent studies have revealed some of the biochemical and physiological effects of this compound.

Scientific Research Applications

Synthesis and Biological Evaluation

Cepharadione A has been the subject of scientific research due to its unique properties and potential applications. The first total synthesis and structural confirmation of this compound, a naturally occurring DNA damaging agent, was described by Elban et al. (2007). This research also reported on the synthesis of cepharadione B and the biological evaluation of both natural products, as well as the preparation and biological evaluation of novel dioxoaporphine analogues.

DNA-Damaging Activity

This compound has shown significant DNA-damaging activity. A study by Ma et al. (2004) isolated this compound from Piper caninum and found it to exhibit potent inhibitory activity in a yeast cytotoxicity assay, indicating its potential as a DNA-damaging agent.

Synthesis Approaches

Research by Suau et al. (1996) focused on developing new methods for the synthesis of 4,5-dioxoaporphine alkaloids like cepharadione-B, highlighting the ongoing interest in creating analogues and derivatives of cepharadione for various applications.

Pharmacological and Bioactivity Investigations

Studies have also investigated the broader bioactivities of compounds related to this compound. For example, research on Houttuynia cordata, which contains cepharadione B, has explored its inhibitory effects on herpes simplex virus and its antioxidant and antityrosinase activities (Chou et al., 2009).

Advanced Imaging Techniques in Structural Analysis

Gross et al. (2010) demonstrated the use of atomic-resolution scanning probe microscopy for the accurate determination of organic compound structures, including natural products like cephalandole A, which is structurally related to this compound. This highlights the importance of advanced imaging techniques in understanding the structure and function of complex molecules (Gross et al., 2010).

Mechanism of Action

Target of Action

Cepharadione A, a natural product belonging to the penicillin class of compounds , primarily targets human neutrophils . Neutrophils are a type of white blood cell that play a crucial role in the body’s immune response against infections.

Mode of Action

This compound interacts with its target by inhibiting the release of elastase, an enzyme that degrades proteins, induced by FMLP/CB in human neutrophils . This interaction results in the modulation of the immune response, particularly in the context of bacterial infections.

Biochemical Pathways

It is known that the compound originates biogenetically from the oxidation of aporphines , a class of alkaloids. The inhibition of elastase release by this compound likely affects the neutrophil’s ability to respond to infections, potentially impacting various immune response pathways.

Pharmacokinetics

It is known that the compound can be isolated from the roots of piper betle linn , suggesting that it may be absorbed into the body when consumed as part of the diet

Result of Action

The primary result of this compound’s action is the inhibition of elastase release in human neutrophils . This could potentially modulate the immune response, particularly in the context of bacterial infections.

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the compound’s activity may be affected by the pH and temperature of its environment. Additionally, the compound’s stability could be influenced by storage conditions, as it is recommended to be stored at 2-8℃

properties

IUPAC Name

11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4/c1-19-12-6-9-4-2-3-5-10(9)15-14(12)11(16(20)18(19)21)7-13-17(15)23-8-22-13/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIGKFTVXWUUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=CC=CC=C3C4=C2C(=CC5=C4OCO5)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970950
Record name 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cepharadione A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

55610-01-0
Record name Cepharadione A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55610-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cepharadione A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055610010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEPHARADIONE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5UG6W56QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cepharadione A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

340 - 342 °C
Record name Cepharadione A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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